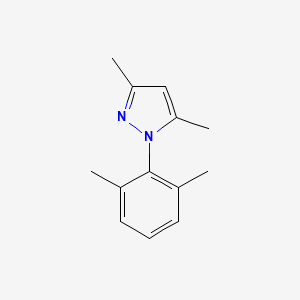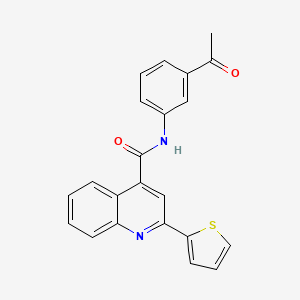
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in cellular processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation in animal models, and exhibit antimicrobial activity against a range of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide in lab experiments include its potent biological activity, which makes it a promising candidate for the development of new drugs. However, its limitations include its complex synthesis method and potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide. These include further studies to elucidate its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the evaluation of its potential applications in various areas such as drug development, cancer therapy, and anti-inflammatory treatments.
In conclusion, this compound is a promising compound with significant potential for scientific research. Its potent biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide involves the reaction between 4-bromo-5-methyl-3-nitropyrazole and 4-bromo-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-bromo-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N4O3/c1-7-5-9(3-4-10(7)14)16-11(20)6-18-8(2)12(15)13(17-18)19(21)22/h3-5H,6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXAWZMDXBJDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6019495.png)
![ethyl 1-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6019504.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6019511.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6019518.png)
![{3-(3-chlorobenzyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B6019525.png)
![N,N-diethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)aniline](/img/structure/B6019539.png)
![(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6019540.png)
![5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6019545.png)

![5-{[{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6019557.png)
![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6019559.png)

![4-(benzyloxy)-1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6019566.png)
![8-[2-(1-adamantyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6019575.png)